molecular formula C9H10Cl2FNO2 B13057376 Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hcl

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hcl

Cat. No.: B13057376
M. Wt: 254.08 g/mol
InChI Key: NAWYMNAXXWLJRA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H9ClFNO2·HCl It is a derivative of phenylacetate and is characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride typically involves the esterification of 3-chloro-4-fluorophenylacetic acid followed by amination. One common method includes the reaction of 3-chloro-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes

Biological Activity

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride, with CAS number 1038389-38-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by case studies and data tables.

  • Molecular Formula : C9H10ClFNO2
  • Molecular Weight : 254.09 g/mol
  • Structure : The compound features a chloro and a fluorine atom on a phenyl ring, which may influence its biological activity.

Synthesis

The synthesis of methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate HCl typically involves the reaction of appropriate amino acids with halogenated phenyl derivatives. The presence of halogen substituents can significantly alter the pharmacological profile of the resulting compounds, affecting their interaction with biological targets.

Antinociceptive Effects

Recent studies have highlighted the role of P2X3 receptors in pain sensation. This compound has been investigated for its potential as a selective antagonist of these receptors. Antagonists targeting P2X3 receptors are being developed to treat conditions like chronic pain and cough without the side effects associated with less selective agents.

  • Case Study : In an animal model of neuropathic pain, compounds similar to methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate were shown to reduce pain responses significantly, suggesting that this class of compounds may be effective in managing pain without traditional opioid side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies have shown that:

  • Halogen Substitution : The presence of chlorine and fluorine atoms enhances metabolic stability and receptor binding affinity.
  • Amine Group Positioning : The positioning of the amino group relative to the aromatic ring affects the compound's interaction with biological targets, particularly in receptor binding assays.

Properties

Molecular Formula

C9H10Cl2FNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H

InChI Key

NAWYMNAXXWLJRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Cl)N.Cl

Origin of Product

United States

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